Quinine Salicylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.C7H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;8-6-4-2-1-3-5(6)7(9)10/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-4,8H,(H,9,10)/t13-,14-,19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYUSTFJKJSJNC-DSXUQNDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996498 | |
| Record name | 2-Hydroxybenzoic acid--6'-methoxycinchonan-9-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750-90-3, 117-72-6 | |
| Record name | Quinine salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine salicylate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000750903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybenzoic acid--6'-methoxycinchonan-9-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinine salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE SALICYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DY04L71DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Analytical Chemistry Techniques for Quinine Salicylate Characterization
Chromatographic Separations and Quantitative Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For quinine (B1679958) salicylate (B1505791), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable, each offering distinct advantages depending on the analytical goal.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities
HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. ontosight.ai It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). ontosight.ai The separation is based on the differential interactions of the sample components with the stationary and mobile phases. ontosight.ai Reversed-phase HPLC, often employing C18 columns, is a widely used method for the analysis of quinine and related compounds. nih.gov
Ultraviolet (UV) detection is a common and robust method used in HPLC for the analysis of compounds that absorb UV radiation. jru.edu.in Both quinine and salicylic (B10762653) acid possess chromophores that allow for their detection using this method. The selection of an appropriate wavelength is crucial for sensitivity and selectivity. For instance, quinine can be detected at various wavelengths, including 230 nm, 250 nm, 254 nm, and 330 nm. rjptonline.orgrjptonline.orggoogle.comijpsr.com One study utilized a C18 column with a mobile phase of acetonitrile, water, triethylamine, and acetic acid, setting the UV detector at 254 nm, where quinine eluted at 4.64 minutes. rjptonline.org Another method for determining quinine sulfate (B86663) in a suspension used a C18 column and a mobile phase of ammonium (B1175870) acetate (B1210297) buffer, acetonitrile, and methanol (B129727), with UV detection at 330 nm, resulting in a retention time of approximately 7.73 minutes. rjptonline.org The linearity of this method was established over a concentration range of 0.08-600.00 µg/mL. rjptonline.org
Table 1: HPLC-UV Methods for Quinine Analysis
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|
| C18 | Acetonitrile, water, triethylamine, acetic acid (9:90:0.25:0.75) | 254 | 4.64 | rjptonline.org |
| C18 | 0.1 M Ammonium acetate pH 7.0, acetonitrile, methanol (40:25:35 v/v) | 330 | 7.73 | rjptonline.org |
| C18 | Acetonitrile, methanol, 0.001 M sodium pentanesulphonate (40:40:20) | 254 | 4.58 | rjptonline.org |
Quinine is a strongly fluorescent compound, making fluorescence detection an exceptionally sensitive method for its quantification. colby.edu This technique offers lower detection limits compared to UV detection. researchgate.net Quinine exhibits excitation maxima at approximately 250 nm and 350 nm, with an emission maximum around 450 nm in acidic solutions. nih.govlibretexts.org
Several HPLC methods with fluorescence detection have been developed for quinine analysis. One such method for determining quinine in soft drinks used a C18 column with a mobile phase of methanol, acetonitrile, and 0.1 M ammonium acetate (45:15:40 v/v/v). researchgate.net Fluorescence detection was performed with excitation at 325 nm and emission at 375 nm. researchgate.net This method had a rapid analysis time of less than 5 minutes. researchgate.net Another study reported a limit of detection for quinine of 0.004 µg/mL using fluorimetric detection, which was significantly lower than the 0.02 µg/mL achieved with spectrometric detection. researchgate.net
Table 2: HPLC-Fluorescence Detection Parameters for Quinine
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Mobile Phase | Column | Reference |
|---|---|---|---|---|
| 325 | 375 | Methanol-acetonitrile-0.1 M ammonium acetate (45:15:40 v/v) | C18 | nih.gov |
| 350 | 450 | Not specified | Not specified | researchgate.net |
| 250, 350 | 450 | Dilute acidic solutions | Not specified | nih.gov |
To enhance the accuracy and precision of quantitative analysis, an internal standard (IS) is often employed in HPLC methods. nih.gov The IS is a compound with similar chemical and physical properties to the analyte, which is added in a known concentration to both the standard and sample solutions. nih.gov This helps to correct for variations in injection volume and potential sample loss during preparation. nih.gov
For the analysis of quinine, several compounds have been utilized as internal standards. Salicylic acid itself has been used as an internal standard in a method for the simultaneous determination of quinine and chloroquine. nih.gov In this isocratic reversed-phase HPLC method, salicylic acid was used at a concentration of 0.5 ng/µL. nih.gov Other compounds used as internal standards in quinine analysis include diazepam, caffeine, and pyrimethamine. rjptonline.orgmdpi.comscispace.com The selection of an appropriate internal standard is critical; it should be well-resolved from the analyte and any other components in the sample matrix. mdpi.com
Table 3: Internal Standards Used in Quinine HPLC Analysis
| Internal Standard | Analyte(s) | Matrix | Reference |
|---|---|---|---|
| Salicylic acid | Quinine, Chloroquine | Pharmaceuticals, Biological fluids | nih.gov |
| Diazepam | Quinine | Pharmaceutical formulations | rjptonline.org |
| Caffeine | Quinine | Plant extracts | mdpi.com |
| Pyrimethamine | Quinine, 3-Hydroxyquinine (B22115), Ciprofloxacin | Human plasma | scispace.com |
Fluorescence Detection in HPLC
Gas Chromatography (GC) for Volatile Components
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. liberty.edu While quinine and salicylic acid are not inherently volatile, derivatization techniques can be employed to increase their volatility, allowing for GC analysis. mdpi.com Silylation is a common derivatization method for polar analytes like quinine, making them suitable for GC-Mass Spectrometry (GC-MS) analysis. researchgate.net
One study described a rapid GC-MS method for quantifying quinine in plasma after automated solid-phase extraction. researchgate.net Using selected ion monitoring, the method achieved a limit of detection of 12.2 µg/L and a limit of quantification of 40.6 µg/L, with a separation time of less than 12.7 minutes. researchgate.net Another method involved ultrasound-assisted dispersive liquid-liquid microextraction followed by in-port silylation for the GC-MS determination of quinine in urine. researchgate.net This approach yielded a limit of detection of 5.4 ng/mL. researchgate.net While GC is a sensitive technique, it is often more complex than HPLC for non-volatile compounds due to the need for derivatization. researchgate.net
Capillary Electrophoresis (CE) Techniques
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com Various CE modes, including capillary zone electrophoresis (CZE), micellar electrokinetic chromatography (MEKC), and capillary isotachophoresis (CITP), have been applied to the analysis of quinine. psu.eduresearchgate.net
CE methods have been developed for the separation and determination of quinine in various matrices. psu.edu For instance, a two-dimensional CE (CITP-CZE) method with diode array detection (DAD) was used for the direct determination of quinine in human urine, achieving a low concentration limit of detection of approximately 8.6 ng/mL without extensive sample preparation. psu.edu In another application, MEKC with laser-induced fluorescence (LIF) detection provided detection limits of 10 ng/mL for quinine in body fluids with direct injection. researchgate.net The separation of quinine from its diastereomer, quinidine (B1679956), can be achieved using chiral additives in the background electrolyte. nih.gov
Table 4: List of Compounds
| Compound Name |
|---|
| 3-Hydroxyquinine |
| Acetaldehyde |
| Acetic acid |
| Acetonitrile |
| Acetylsalicyloyl chloride |
| Ammonium acetate |
| Ammonium dibasic phosphate |
| Benzoic acid |
| Benzyl penicillin |
| Caffeine |
| Carbon dioxide |
| Chloroquine |
| Cinchonidine (B190817) |
| Cinchonine |
| Cinnamic acid |
| Ciprofloxacin |
| Coumarin |
| Crystal violet |
| Cycloguanil |
| Cyproheptadine |
| Desethylchloroquine |
| Dextromethorphan |
| Diazepam |
| Diethylamine |
| Dihydroquinidine |
| Ethanol (B145695) |
| Formic acid |
| Gentamicin |
| Glucose |
| Hexylamine |
| Hydrochloric acid |
| Hydroxychloroquine |
| Lidocaine |
| Methanol |
| Paracetamol |
| Paraldehyde |
| Perchloric acid |
| Phenobarbitone |
| Phenytoin |
| Phosphoric acid |
| Potassium dihydrogen phosphate |
| Proguanil |
| Pyrimethamine |
| Pyridine dicarboxylic acid halide |
| Quassine |
| Quinidine |
| Quinine |
| Quinine salicylate |
| Quinine sulfate |
| Salicylamide |
| Salicylate |
| Salicylic acid |
| Salicyloyl chloride |
| Salol |
| Sodium dodecyl sulfate |
| Sodium hydroxide |
| Sodium pentanesulphonate |
| Sulfadoxine |
| Tetrabutylammonium bromide |
| Triethylamine |
Thin Layer Chromatography (TLC) for Purity and Reaction Monitoring
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for assessing the purity of this compound and for monitoring the progress of its synthesis. oup.comjru.edu.in The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. jru.edu.in
In the context of this compound, TLC can effectively separate the final salt product from its precursors, quinine and salicylic acid. Quinine, being a large and relatively nonpolar molecule, will have a certain retention factor (Rf), while salicylic acid, being more polar, will exhibit a different Rf value. This compound, as a salt, possesses distinct polarity and will therefore migrate to a unique Rf position on the TLC plate, different from both starting materials.
For reaction monitoring , small aliquots of the reaction mixture can be spotted on a TLC plate at different time intervals. The disappearance of the spots corresponding to quinine and salicylic acid and the appearance and intensification of a new spot for this compound would indicate the progression of the reaction toward completion.
For purity assessment , a developed chromatogram of a this compound sample should ideally show a single spot. The presence of additional spots corresponding to the Rf values of quinine or salicylic acid would indicate the presence of unreacted starting materials as impurities. The technique is also sensitive enough to detect other potential byproducts. nih.gov Visualization of the spots is typically achieved under UV light, as both the quinoline (B57606) moiety of quinine and the aromatic ring of salicylic acid are UV-active. nih.govstudylib.net
| Compound | Expected Relative Polarity | Expected Relative Rf Value * |
| Quinine | Low to Medium | High |
| Salicylic Acid | High | Low |
| This compound | Medium to High | Intermediate |
Note: Actual Rf values are dependent on the specific mobile and stationary phases used.
Spectroscopic Characterization Methodologies
Spectroscopy involves the interaction of electromagnetic radiation with matter. For this compound, various spectroscopic techniques are indispensable for confirming its formation and elucidating its detailed molecular structure.
Infrared (IR) and Raman Spectroscopy
Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. While governed by different selection rules, they provide complementary information about the functional groups present in this compound. jru.edu.in
FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The formation of this compound from its precursors leads to distinct and predictable changes in the IR spectrum. farmaceut.org Techniques like Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) allow for the analysis of solid samples with minimal preparation. nih.govmdpi.com
The most significant evidence of salt formation is observed in the regions of the carboxylic acid and amine groups:
Disappearance of Carboxylic O-H Stretch: Salicylic acid exhibits a very broad absorption band for the hydroxyl group of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. researchgate.net Upon deprotonation to form the salicylate anion, this broad band disappears.
Shift in Carbonyl (C=O) Stretch: The carboxylic acid of salicylic acid shows a characteristic C=O stretching vibration around 1650-1670 cm⁻¹. researchgate.net In this compound, this is converted to a carboxylate anion (COO⁻), which results in a shift of this band to a lower frequency (typically 1550-1610 cm⁻¹ for the asymmetric stretch).
Appearance of N-H⁺ Stretch: Quinine contains two basic tertiary nitrogen atoms. Upon protonation by salicylic acid, N-H⁺ stretching bands will appear in the spectrum, often as broad bands in the 2200-3000 cm⁻¹ region, overlapping with C-H stretches.
| Functional Group | Vibrational Mode | Salicylic Acid (cm⁻¹) researchgate.net | This compound (Expected, cm⁻¹) |
| Carboxylic Acid/Carboxylate | ν(O-H) | 2500-3300 (very broad) | Absent |
| Carbonyl/Carboxylate | ν(C=O) | ~1652-1670 | ~1550-1610 (asymmetric) |
| Amine Salt | ν(N-H⁺) | Absent | ~2200-3000 (broad) |
| Aromatic Ring | ν(C=C) | ~1450-1600 | ~1450-1600 (with shifts) |
Raman spectroscopy provides complementary vibrational information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the aromatic ring systems in quinine and salicylate. mdpi.comresearchgate.net Studies on quinine have shown that its Raman spectrum is complex, with the most intense band in the fingerprint region (around 1370 cm⁻¹) deriving from a symmetric stretching mode of the quinoline ring. nih.gov This band is highly sensitive to the local chemical environment, including protonation. nih.gov
Upon formation of this compound, key changes in the Raman spectrum are expected:
The intense quinoline ring mode of quinine would likely shift in frequency, indicating protonation. nih.gov
Vibrational modes associated with the salicylic acid aromatic ring and carboxyl group would also be altered upon deprotonation. researchgate.net
Raman spectroscopy can be used to quantify the components, for instance, in the analysis of quinine in natural products like cinchona bark. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy (e.g., Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), Attenuated Total Reflectance (ATR))
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, typically π→π* and n→π* transitions of conjugated systems and chromophores. slideshare.net Both quinine and salicylic acid contain aromatic rings that absorb strongly in the UV region.
Quinine: Has a quinoline ring system as its primary chromophore. It exhibits strong absorption bands around 250 nm and 350 nm. libretexts.org
Salicylic Acid: The substituted benzene (B151609) ring acts as a chromophore, showing absorption maxima typically around 235 nm and 300-310 nm. studylib.netresearchgate.net
The UV-Vis spectrum of this compound is expected to be a composite of the spectra of the protonated quinine cation and the salicylate anion. The position and intensity of these absorption bands can be influenced by the solvent polarity and pH due to effects on the electronic ground and excited states. quora.com This technique is highly useful for quantitative analysis due to the strong molar absorptivity of the components.
| Component | Typical λmax 1 (nm) | Typical λmax 2 (nm) | Primary Chromophore |
| Quinine libretexts.org | ~250 | ~350 | 6-methoxyquinoline |
| Salicylic Acid studylib.netresearchgate.net | ~235 | ~303 | 2-hydroxy-substituted benzene ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, one can piece together the molecular structure. magritek.com
For this compound, the NMR spectrum will be a superposition of the signals from the quinine cation and the salicylate anion. The formation of the salt is confirmed by specific chemical shift changes compared to the free base and free acid. nih.govtlwb.com.cn
¹H NMR: The most definitive evidence of salt formation is the disappearance of the acidic proton signal of the salicylic acid's carboxyl group (which typically appears far downfield, >10 ppm). Furthermore, the protonation of the nitrogen atoms in the quinine moiety causes a significant downfield shift (to a higher ppm value) of the adjacent protons (α-protons). The aromatic protons on both the quinoline and salicylate rings will also show shifts due to the change in electronic environment. magritek.com
¹³C NMR: The carbon spectrum will also reflect the salt formation. The carboxyl carbon of salicylic acid will shift, as will the carbons adjacent to the nitrogen atoms in quinine. tlwb.com.cn Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), which shows ¹H-¹H couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded ¹H and ¹³C atoms, can be used for the complete and unambiguous assignment of all signals in the complex spectrum of this compound. tlwb.com.cn
Table of Representative ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Quinine (in CDCl₃) tlwb.com.cn | Salicylic Acid (in DMSO-d₆) farmaceut.org |
| Carbon Atom | Chemical Shift (ppm) | Chemical Shift (ppm) |
| C=O (Carboxyl) | N/A | 172.9 |
| C-OH (Aromatic) | N/A | 161.4 |
| Aromatic/Quinoline CH & C | 101.4 - 157.6 | 117.4 - 135.5 |
| C-O (Methoxy) | 55.7 | N/A |
| Aliphatic CH & CH₂ | 21.6 - 71.2 | N/A |
Note: The spectrum of this compound would show a combination of these signals with predictable shifts due to protonation/deprotonation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds. When analyzing an ionic salt like this compound, MS identifies the individual cationic and anionic components. In positive-ion mode, the quinine molecule is protonated, and its mass-to-charge ratio (m/z) is detected. The molecular formula of quinine is C₂₀H₂₄N₂O₂. nih.gov In the mass spectrometer, it accepts a proton ([M+H]⁺) to form an ion with an m/z of approximately 325.191. researchgate.net
Further structural information is obtained through tandem mass spectrometry (MS/MS or MS²), where the precursor ion (m/z 325.191) is isolated and fragmented. The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint for the molecule. For quinine, a primary fragmentation pathway involves the loss of a water molecule, yielding a major product ion at m/z 307.180. researchgate.net Another significant fragment is observed at m/z 160.075, which corresponds to a key structural component of the quinine molecule. researchgate.net The analysis of these fragmentation patterns is crucial for confirming the identity of the quinine moiety in a sample. researchgate.net
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. This method is highly effective for analyzing complex mixtures and confirming the presence of specific compounds like Cinchona alkaloids and their derivatives.
In the context of related compounds, research on the synthesis of quinidine salicylate ester provides a clear example of LC-ESI-MS application. Quinidine, an optical isomer of quinine, can be esterified with salicylic acid to form quinidine salicylate. kemdikbud.go.idneliti.com Analysis of this ester using LC-ESI-MS with a C-18 column identified the compound with a retention time of 6.6 minutes. kemdikbud.go.id The ESI-MS in positive-ion mode detected the protonated molecular ion ([M+H]⁺) at an m/z of 445.2115, confirming the successful synthesis of the ester. kemdikbud.go.id
While direct MS analysis of the this compound salt primarily shows the quinine cation, LC-ESI-MS can be used to quantify both the quinine and salicylate components in a formulation, often by using different ionization modes (positive for quinine, negative for salicylate).
| Analyte | Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| Quinine | ESI-MS² | 325.191 [M+H]⁺ | 307.180, 160.075 | researchgate.net |
| Quinidine Salicylate (Ester) | LC-ESI-MS | 445.2115 [M+H]⁺ | Not specified | kemdikbud.go.id |
Advanced Extraction Techniques for Cinchona Alkaloids and Salicylates
The extraction of bioactive compounds from plant materials, such as Cinchona alkaloids from Cinchona bark and salicylates from sources like willow bark, has traditionally relied on conventional methods like Soxhlet extraction. mdpi.comresearchgate.net However, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have emerged as more efficient, rapid, and sustainable alternatives. mdpi.comresearchgate.net These methods significantly reduce extraction times and solvent consumption, aligning with the principles of green chemistry. mdpi.comnih.gov
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, causing the disruption of plant cell walls and enhancing the release of target compounds into the solvent. mdpi.com This technique offers numerous advantages, including a dramatic reduction in extraction time from hours to minutes compared to conventional methods. mdpi.com
Research focused on optimizing the extraction of quinine from Cinchona officinalis bark has demonstrated the high efficiency of MAE. mdpi.comresearchgate.net A systematic study using response surface methodology identified the optimal conditions for maximizing quinine yield. mdpi.com These findings confirm that MAE is a superior method for the rapid and effective extraction of Cinchona alkaloids. mdpi.comnih.gov
| Parameter | Optimal Value |
|---|---|
| Solvent | 65% Ethanol in Water |
| Temperature | 130 °C |
| Time | 34 minutes |
| Maximum Yield | 3.93 ± 0.11 mg/g |
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to induce acoustic cavitation in the solvent. mdpi.com The formation and collapse of microscopic bubbles generate intense local pressure and temperature gradients, which enhance solvent penetration into the plant matrix and facilitate the mass transfer of bioactive compounds. mdpi.com
Like MAE, UAE has been successfully optimized for the extraction of quinine from Cinchona officinalis. mdpi.comnih.gov While the maximum yield is slightly lower than that achieved with MAE, UAE offers the significant advantage of operating at lower temperatures and for a much shorter duration, making it an exceptionally fast and energy-efficient method. mdpi.comresearchgate.net The optimal conditions for UAE were determined to be a 61% ethanol solution at 25°C for just 15 minutes. mdpi.comnih.gov This rapid process makes UAE highly suitable for high-throughput applications. nih.govtandfonline.com
| Parameter | Optimal Value |
|---|---|
| Solvent | 61% Ethanol in Water |
| Temperature | 25 °C |
| Time | 15 minutes |
| Maximum Yield | 2.81 ± 0.04 mg/g |
Structural Elucidation and Crystal Engineering of Quinine Salicylate
Single Crystal X-Ray Diffraction Analysis of Quinine (B1679958) Salicylate (B1505791)
Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal. While a comprehensive, publicly available diffraction dataset for quinine salicylate for detailed discussion is not readily found, some studies have successfully grown single crystals and reported on their characteristics. nih.govresearchgate.net
Crystals of this compound monohydrate have been reported to be monoclinic with the space group P21/c. researchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined as:
a = 10.4966(1) Å
b = 8.8056(1) Å
c = 21.8603(3) Å
β = 101.074(1)° researchgate.net
It is important to note that attempts to grow single crystals of this compound have sometimes resulted in crystals of insufficient quality for a detailed diffraction data analysis suitable for a thorough discussion of its bonding and stereochemistry. nih.gov
Analysis of Intermolecular Hydrogen Bonding Networks
Comparative Crystallographic Studies with Related Alkaloids and Salicylate Derivatives
Understanding the crystal structure of this compound is enhanced by comparing it with the structures of related compounds.
Quinine itself can exist in various crystalline forms, including guest-free crystals, polymorphs (different crystal structures of the same compound), and solvatomorphs (crystals containing solvent molecules). researchgate.netscirp.orgscirp.org The guest-free crystal of quinine belongs to the P2(1) space group and exhibits a pseudo double-helical motif formed by three crystallographically independent molecules linked through N(quinoline)···H-O hydrogen bonds. researchgate.net
The study of different forms of quinine sulfate (B86663) has revealed the existence of at least two polymorphs and two solvatomorphs. scirp.org These different forms can be identified and characterized by techniques such as X-ray powder diffraction (XRPD), which shows distinct peak positions for different crystal lattices. scirp.orgscirp.org The thermal behavior of these forms, as studied by Differential Scanning Calorimetry (DSC), can reveal their thermodynamic relationships, indicating whether they are monotropically or enantiotropically related. scirp.org
The Cinchona alkaloids, including quinine, quinidine (B1679956), cinchonine, and cinchonidine (B190817), are a group of stereoisomers. sci-hub.se Even small differences in the three-dimensional arrangement of atoms (stereochemistry) can have a significant impact on their crystalline packing. researchgate.net For instance, the position of the vinyl group in quinine has been shown to cause a notable variation in the assembly of the molecules in the crystal compared to other Cinchona alkaloids. researchgate.net
A comparison of the crystal structures of the diastereomers quinine and quinidine, as well as their 9-epimers, reveals that the relative orientation of the hydroxyl and amine groups is crucial for their intermolecular interactions. asm.org The erythro configuration of the 8-amino and 9-hydroxy substituents in active antimalarial Cinchona alkaloids, as opposed to the threo configuration in their inactive epimers, leads to a significant difference in the torsion angle between the N1-H1 and C9-O12 bonds. nih.gov This stereochemical difference profoundly affects how these molecules pack in the solid state and their ability to form specific hydrogen bonds. asm.orgnih.gov
Molecular Salt Formation Involving Salicylic (B10762653) Acid
The formation of a molecular salt between quinine and salicylic acid is a classic acid-base reaction. Quinine, a ditertiary base, possesses two nitrogen atoms capable of accepting protons, while salicylic acid is a carboxylic acid that can donate a proton. slideshare.netsathyabama.ac.in The significant difference in the pKa values of quinine's basic nitrogen and salicylic acid's carboxylic group strongly favors proton transfer, leading to the formation of an ionic salt, quininium salicylate. nih.gov
The crystal structure of quininium salicylate reveals the ionic nature of the compound, where the quininium cation and the salicylate anion are held together by electrostatic forces and a network of hydrogen bonds. nih.govresearchgate.net In one reported crystal structure, the complex consists of a 1:1 salt of quinine and salicylic acid, which also incorporates a lattice water molecule. researchgate.net The components are linked by various synthons, which are recognizable patterns of intermolecular interactions. These include O-H⋯O and N+-H⋯O- hydrogen bonds that create a robust, close-packed structure. researchgate.net Specifically, the carboxylate group of the salicylate anion interacts with the protonated quinuclidinium moiety of the quinine molecule. researchgate.net The crystal structure of a quininium salicylate dihydrate has also been reported. nih.gov
The formation of such salts is a key strategy in crystal engineering to modify the properties of an API. By converting a neutral drug molecule into a salt, it is often possible to improve its solubility, dissolution rate, and stability. nih.govrsc.org The interaction between quinine and salicylic acid to form a salt has been confirmed through various analytical techniques, including single-crystal X-ray diffraction. nih.govrsc.org
Crystal Engineering Strategies for Property Modulation of this compound
Crystal engineering provides a framework for designing and synthesizing crystalline materials with desired physicochemical properties. acs.orgnih.gov For this compound, these strategies are primarily aimed at enhancing its therapeutic efficacy by improving its physical characteristics.
Quinine is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has poor aqueous solubility and high permeability. rsc.org This poor solubility can limit its absorption and bioavailability. A primary goal of forming salts like this compound is to enhance its aqueous solubility. rsc.orgajprd.com
The formation of molecular salts is a well-established technique for improving the solubility of poorly soluble drugs. nih.gov The ionic nature of a salt generally leads to better interaction with polar solvents like water compared to the neutral form of the drug. Research has demonstrated that forming molecular salts of quinine with various coformers, including aromatic acids, can significantly enhance its aqueous solubility. rsc.org
Several design principles guide the selection of coformers to enhance solubility:
pKa Rule: A significant difference between the pKa of the basic drug and the acidic coformer (typically ΔpKa > 2 or 3) is a strong indicator that salt formation will occur, which is a prerequisite for solubility enhancement via this mechanism. nih.gov
Formation of Hydrates: The incorporation of water molecules into the crystal lattice to form hydrates can also influence solubility. Hydrates can sometimes be more soluble than their anhydrous counterparts. rsc.org
In the context of this compound, the inherent properties of salicylic acid, combined with the ionic character of the salt, contribute to its solubility profile. Further strategies to modulate solubility could involve the creation of different polymorphic or solvatomorphic forms.
Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. nih.gov Solvatomorphism, often referred to as pseudopolymorphism, describes a phenomenon where a substance exists in different crystalline forms due to the incorporation of solvent molecules into the crystal lattice. rsc.orgscirp.org Both polymorphism and solvatomorphism can significantly impact the physicochemical properties of a drug, including its melting point, stability, dissolution rate, and bioavailability. nih.gov
The study of quinine salts has revealed the existence of both polymorphism and solvatomorphism. For instance, different polymorphic forms of quinine sulphate have been identified, exhibiting different thermal behaviors and dissolution rates. scirp.orgscirp.org Some forms were found to be metastable, converting to more stable forms upon heating, while others were identified as solvates containing solvent molecules like pentanol. scirp.org These studies highlight the propensity of quinine salts to form multiple crystalline structures. scirp.orgscirp.org
The potential for polymorphism and solvatomorphism in this compound necessitates thorough solid-state characterization during drug development. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffractometry (XRPD) are essential for identifying and differentiating between various crystalline forms. rsc.orgscirp.org Understanding the relationships between these forms is critical for controlling the manufacturing process and ensuring the long-term stability of the final drug product.
Mechanistic Investigations of Component Interactions and Biological Responses in Preclinical Models
Mechanistic Pathways of Quinine (B1679958) in Model Systems
Quinine's antimalarial activity is fundamentally linked to its ability to disrupt the detoxification of heme, a toxic byproduct of hemoglobin digestion by the Plasmodium parasite within red blood cells. patsnap.com The parasite consumes hemoglobin to obtain essential amino acids. acs.org This process releases large quantities of heme, which is toxic to the parasite and can cause membrane disruption, lipid peroxidation, and protein and DNA oxidation. nih.gov
To protect itself, the parasite polymerizes heme into an inert, crystalline substance called hemozoin, also known as β-hematin. nih.govwikipedia.org This detoxification process occurs in the acidic environment of the parasite's digestive vacuole. nih.gov Quinine, being a weak base, accumulates in this acidic organelle. drugbank.com It is theorized that quinine inhibits the enzyme heme polymerase, preventing the conversion of toxic heme into non-toxic hemozoin. drugbank.com This leads to the accumulation of cytotoxic heme, which ultimately kills the parasite. patsnap.comwikipedia.orgdrugbank.com
Studies have shown that quinoline-containing antimalarials like quinine inhibit the production of amino acids from host cell cytosol at concentrations that also inhibit parasite growth. nih.gov This suggests that the primary target of these drugs is the parasite's feeding process. nih.gov The inhibition of hemozoin formation is a key mechanism, and research indicates that quinine can block every step of heme crystal growth. pnas.org Specifically, quinine employs a "step-pinning" mechanism where it binds to the flat surface faces of the growing heme crystal, in addition to the kink sites where new heme units are added, effectively halting crystallization over broad areas. pnas.org
Some research also suggests that the complex formed between quinine and heme may itself be toxic to the parasite by interfering with enzymes and inserting into membranes. pnas.org However, the primary and most widely accepted mechanism remains the inhibition of hemozoin biocrystallization. wikipedia.org
Quinine is known to modulate the function of various ion channels in excitable cells, a property that contributes to some of its therapeutic and side effects. researchgate.net Its actions on potassium (K+) and sodium (Na+) channels are particularly well-documented in preclinical models.
Potassium Channels: Quinine is a known blocker of several types of potassium channels. drugbank.comoup.com Studies on mouse Slo3 (KCa5.1) potassium channels, a major component of sperm potassium conductance, have shown that quinine inhibits these channels by binding to a hydrophobic pocket within the intracellular region of the channel pore. core.ac.uknih.govwhiterose.ac.uk This blockage is not state-dependent, meaning it can occur whether the channel is open or closed. core.ac.uknih.gov In Jurkat cells, quinine has been shown to block both the time-and voltage-dependent Kv1.3 channels and the instantaneous K+ currents (Kinst) with IC50 values of approximately 22 µM and 17 µM, respectively. researchgate.net The blocking effect on Kinst was found to be voltage-dependent, with higher potency at depolarizing potentials. researchgate.net Furthermore, quinine has been shown to inhibit KCNH6 (hERG2) channels, which are involved in the repolarization of pancreatic β cells, with an IC50 of 2.123 µM. nih.gov This inhibition leads to a prolongation of the action potential duration. nih.gov
The table below summarizes the effects of quinine on different ion channels based on preclinical studies.
| Ion Channel Type | Model System | Observed Effect | IC50 / Effective Concentration | Reference |
| Potassium Channels | ||||
| Slo3 (KCa5.1) | Xenopus oocytes expressing mouse Slo3 | Inhibition by binding to an intracellular hydrophobic pocket | Not specified | core.ac.uknih.govwhiterose.ac.uk |
| Kv1.3 | Jurkat cells | Inhibition | ~22 µM | researchgate.net |
| Instantaneous K+ (Kinst) | Jurkat cells | Voltage-dependent inhibition | ~17 µM (at zero voltage) | researchgate.net |
| KCNH6 (hERG2) | HEK293T cells | Inhibition | 2.123 µM | nih.gov |
| Whole-cell K+ currents | Spiral ganglion neurons | Voltage-dependent block | 8 µM (for a test pulse to 65 mV) | physiology.orgnih.gov |
| Sodium Channels | ||||
| Whole-cell Na+ currents | Spiral ganglion neurons | Use-dependent reduction | >20 µM | physiology.orgnih.gov |
| Rapid Na+ channel (INa) | Purkinje fibers (effect of quinidine) | Blockade of rapid depolarization | Not specified | drugbank.com |
This table is based on data from preclinical research and is for informational purposes only.
Preclinical studies have indicated that quinine can affect the microvasculature and blood flow. One of the proposed mechanisms for quinine-induced ototoxicity involves a reduction in cochlear blood flow. frontiersin.org In guinea pigs, administration of quinine has been observed to cause vasoconstriction in the small vessels of the cochlea and the stria vascularis. physiology.orgdrsanu.com The stria vascularis is crucial for maintaining the ionic composition of the endolymph, and reduced blood flow can lead to ischemia and subsequent reperfusion injury, potentially generating reactive oxygen species. drsanu.com
Quinine is known to have direct and reversible effects on the outer hair cells (OHCs) of the cochlea, which are essential for the cochlear amplifier mechanism that provides the high sensitivity and sharp frequency selectivity of hearing. nih.gov
In vitro studies on isolated OHCs from the guinea pig cochlea have demonstrated that quinine can induce changes in the cell's membrane potential, typically a hyperpolarization followed by a depolarization. nih.gov It also leads to a dose-dependent and reversible reduction in the motile responses of these cells. frontiersin.orgnih.gov This effect on OHC motility is a key aspect of its ototoxicity. drsanu.com
Interestingly, unlike some other ototoxic drugs, quinine at ototoxic doses does not appear to cause significant changes in the shape, turgor, or fine structure of the OHCs. nih.gov The mechanism appears to be more related to a loss of membrane potential and a consequent reduction in the electromotility of the OHCs. nih.gov
In an isolated temporal bone preparation, quinine has been shown to alter the mechanical response of the basilar membrane to sound, increasing the vibration amplitude at the peak of the mechanical resonance curves and enhancing the sharpness of tuning. nih.gov This suggests that quinine directly modifies the micromechanical tuning of the organ of Corti. nih.gov
The table below summarizes key findings from studies on quinine's effects on outer hair cells.
| Study Type | Model System | Key Findings | Reference |
| In Vitro | Isolated guinea pig outer hair cells | Caused hyperpolarization followed by depolarization of the cell membrane. | nih.gov |
| In Vitro | Isolated guinea pig outer hair cells | Dose-dependent and reversible diminution of evoked rapid motile responses. | frontiersin.orgnih.gov |
| In Vitro | Isolated guinea pig outer hair cells | No significant alterations in the turgor, shape, or fine structure of OHCs. | nih.gov |
| In Vitro | Isolated temporal bone preparation | Altered the micromechanical tuning of the organ of Corti. | nih.gov |
| In Vivo | Guinea pigs | Reduced the mean amplitude of electrically-evoked otoacoustic emissions, affecting OHC electromotility. | frontiersin.org |
This table is based on data from preclinical research and is for informational purposes only.
Quinine's impact on the auditory system extends beyond the cochlea to the central auditory pathway. frontiersin.org Studies in animal models suggest that quinine can alter neurotransmission at various levels.
In isolated spiral ganglion neurons, which transmit auditory information from the hair cells to the brain, quinine has been shown to broaden the action potentials at lower concentrations and reduce their amplitude at higher concentrations (>20 µM). physiology.orgnih.gov This is primarily due to its blocking effect on voltage-dependent potassium currents, with a lesser effect on sodium currents at higher concentrations. physiology.orgnih.gov The broadening of action potentials could lead to enhanced neurotransmitter release, while the reduction in amplitude could impair the reliable transmission of signals. oup.comnih.gov
Some research suggests that quinine may affect glutamatergic neurotransmission. frontiersin.orgtinnitusjournal.com Glutamate (B1630785) is the primary excitatory neurotransmitter in the auditory pathway. While direct evidence is still emerging, alterations in glutamate receptor function are a potential mechanism for some of quinine's central auditory effects. frontiersin.org
Furthermore, studies in cats have shown that quinine administration can selectively increase spontaneous firing rates in the secondary auditory cortex, which may be a neural correlate of tinnitus. thieme-connect.com
While quinine itself has some antibacterial activity at high concentrations, its more significant role in bacteriology is its ability to potentiate the effects of conventional antibiotics. frontiersin.org
Studies have investigated the interaction between quinine and ampicillin (B1664943) against both Gram-positive and Gram-negative bacteria. frontiersin.org The findings indicate that quinine can increase the antibacterial activity of ampicillin, with the interactions being largely additive. frontiersin.org This means that the combined effect is approximately equal to the sum of their individual effects.
One of the proposed mechanisms for this potentiation is the disruption of bacterial cell integrity. frontiersin.org The impact of quinine and ampicillin combinations on bacterial cell integrity has been assessed by measuring the release of potassium from the cells, a marker of membrane damage. frontiersin.org While quinine alone can be bactericidal at high concentrations (e.g., MIC of 1000 µg/mL against E. coli and S. aureus), its ability to enhance the efficacy of β-lactam antibiotics like ampicillin at lower, more clinically relevant concentrations is of greater interest. frontiersin.org This synergistic or additive effect has important implications for the treatment of co-infections, which are common in regions where malaria is endemic. frontiersin.orgnih.govmdpi.comajtmh.org
Modulation of Neurotransmission in Auditory Pathway Models
Mechanistic Pathways of Salicylate (B1505791) in Model Systems
The salicylate component of Quinine Salicylate engages with multiple molecular and cellular pathways, as demonstrated in a variety of preclinical and in vitro models. These interactions underpin its pharmacological and physiological effects, extending from enzyme inhibition to the modulation of neuronal activity and cellular membrane characteristics.
Inhibition of Cyclooxygenase (COX) Enzymes and Prostaglandin (B15479496) Synthesis
A primary mechanism of salicylate is its influence on the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation. Unlike aspirin (B1665792) (acetylsalicylic acid), which irreversibly acetylates and inhibits both COX-1 and COX-2, salicylic (B10762653) acid is a poor direct inhibitor of purified COX enzymes in vitro. pnas.orgpnas.orgresearchgate.net However, it effectively reduces prostaglandin synthesis in intact cells. pnas.org
The inhibition of prostaglandin synthesis is also a key factor in salicylate's effects on the auditory system. By inhibiting cochlear COX, salicylate is thought to increase levels of arachidonic acid, which in turn sensitizes NMDA receptors, contributing to auditory nerve excitation. nih.gov
Modulation of Arachidonic Acid Metabolites
Salicylate's influence extends beyond prostaglandin synthesis to the broader metabolism of arachidonic acid, a precursor for various bioactive lipids. Arachidonic acid is metabolized through two main pathways: the cyclooxygenase pathway, leading to prostaglandins and thromboxanes, and the lipoxygenase pathway, which produces leukotrienes and hydroxyeicosatetraenoic acids (HETEs). google.com
In vitro studies using human polymorphonuclear (PMNL) and mononuclear (MNL) leukocytes have demonstrated that aminosalicylates can modulate both pathways. nih.govtandfonline.com For instance, olsalazine, an aminosalicylate, was shown to reduce the synthesis of leukotriene B4 (LTB4) as well as 5-HETE, 11-HETE, 12-HETE, and 15-HETE. nih.govtandfonline.com Salicylate's inhibition of COX activity can lead to an accumulation of its substrate, arachidonic acid. nih.gov This increase in arachidonic acid has been shown in preclinical models to enable NMDA receptor responses in the cochlea, a mechanism proposed to underlie salicylate-induced tinnitus. nih.gov In alveolar macrophages from wheezy infants, acetylsalicylate was used to demonstrate the presence of inducible cyclooxygenase, highlighting the complex regulation of arachidonic acid metabolism. atsjournals.org Therefore, by altering the activity of key enzymes like COX and lipoxygenase, salicylate can shift the balance of arachidonic acid metabolites, influencing cellular signaling and inflammatory processes. google.comnih.gov
Influence on Outer Hair Cell Electromotility and Membrane Conductance
In preclinical models, salicylate has been shown to directly impact the function of cochlear outer hair cells (OHCs), which are responsible for amplifying sound within the inner ear. This effect is central to the temporary hearing loss associated with high doses of the drug. nih.gov Salicylate reversibly diminishes the electromotility of OHCs, which is their ability to change length in response to electrical signals. nih.govmolbiolcell.org
Studies on isolated guinea pig OHCs revealed a dose-dependent and reversible reduction in both cell turgidity and electromotility upon exposure to sodium salicylate at concentrations from 0.05 to 10 mM. nih.govtandfonline.com This loss of motility is believed to impair the cochlear amplifier function in vivo. nih.govcambridge.org In addition to motility changes, salicylate also alters the membrane conductance of OHCs. nih.govcambridge.org However, the change in membrane conductance appeared to occur later than the effects on cell shape and motility and was not found to be dose-dependent or reversible in one study. nih.govtandfonline.com Another proposed mechanism involves the reduction of the potassium current (IK,n), mediated by KCNQ4 channels, in OHCs. physiology.org This reduction leads to depolarization of the OHC, which in turn reduces the driving force for the transduction current and subsequent electromotility. physiology.org
| Parameter | Observed Effect | Model System | Key Findings | Reference |
|---|---|---|---|---|
| Electromotility | Dose-dependent, reversible diminution | Isolated guinea pig OHCs | Concentrations of 0.05 to 10 mM caused loss of motility. | nih.gov |
| Cell Shape | Reversible loss of turgidity and cell flattening | Isolated guinea pig OHCs | Changes in shape occurred alongside motility changes. | nih.govcambridge.org |
| Membrane Conductance | Increased conductance | Isolated guinea pig OHCs | Effect occurred later than motility changes; was not reversible or dose-dependent in the study. | nih.govcambridge.org |
| KCNQ4 Potassium Current (IK,n) | Concentration-dependent, reversible reduction | Guinea pig OHCs & KCNQ4-expressing CHO cells | Leads to OHC depolarization, reducing the driving force for electromotility. | physiology.org |
Competitive Antagonism at Specific Molecular Binding Sites (e.g., Chloride Binding)
A key molecular mechanism for salicylate's effect on OHCs is its action as a competitive antagonist at a specific anion-binding site on the motor protein prestin. frontiersin.orgaudiology.org Prestin is essential for the electromotility of OHCs, and its function is sensitive to intracellular anions, particularly chloride (Cl⁻). nih.gov
Research has demonstrated that the negatively charged salicylate anion competes with chloride for this binding site on prestin. frontiersin.orgaudiology.orgnih.gov This competitive antagonism inhibits the voltage-dependent conformational changes of prestin that generate the mechanical force for OHC motility. frontiersin.org The similarity in the dose-dependency of action between salicylate and the chloride-channel blocker 9-anthracenecarboxylic acid (9-AC) further supports the idea of competition at a common or overlapping binding site. nih.govresearchgate.net The inhibitory effect of these blockers is enhanced when the intracellular chloride concentration is reduced, providing strong evidence for a competitive relationship. nih.govresearchgate.net Atomically detailed molecular dynamics simulations also support this, showing that salicylate binding to a model membrane can displace chloride ions from the bilayer-water interface. acs.org
| Finding | Model System | Implication | Reference |
|---|---|---|---|
| Salicylate anion competes with chloride for a binding site on the prestin motor protein. | In vitro OHCs | Inhibits prestin's function, leading to reduced OHC electromotility. | frontiersin.orgaudiology.org |
| The inhibitory effect of blockers like 9-AC and salicylate is increased when intracellular chloride is reduced. | OHC patch-clamp electrophysiology | Confirms a competitive interaction between the blocker and chloride ions. | nih.govresearchgate.net |
| The IC50 for inhibition by 9-AC shifts from ~928 µM to 79 µM when chloride concentrations are lowered. | OHC patch-clamp electrophysiology | Quantifies the chloride-sensitivity of the antagonist binding site. | nih.gov |
| Salicylate binding to lipid bilayers displaces chloride from the interface. | Molecular dynamics simulations | Provides a biophysical basis for salicylate-chloride competition at the membrane surface. | acs.org |
Effects on GABAergic Neurotransmission in Brain Slice Models
In addition to its peripheral effects in the cochlea, salicylate directly modulates neuronal activity within the central nervous system. A significant body of research using brain slice models points to the inhibition of GABAergic neurotransmission as a key central mechanism of salicylate. researchgate.netnih.govplos.org Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.
Electrophysiological recordings from brain slices of various regions, including the auditory cortex, hippocampus, and dorsal raphe nucleus, have shown that salicylate reduces the effectiveness of inhibitory synapses. frontiersin.orgresearchgate.netplos.orgnih.gov In hippocampal CA1 neurons, sodium salicylate was found to enhance neuronal excitation by reducing inhibitory GABAergic transmission without affecting basal excitatory transmission. researchgate.net It significantly inhibited the amplitude of both evoked and miniature inhibitory postsynaptic currents (mIPSCs), suggesting a direct reduction of GABA-A receptor-mediated responses. researchgate.net
Similarly, in the auditory cortex, salicylate has been shown to decrease the frequency and amplitude of spontaneous inhibitory postsynaptic currents in pyramidal neurons. frontiersin.orgnih.gov In the dorsal raphe nucleus, sodium salicylate was found to suppress the activity of GABAergic neurons, but not serotonergic neurons, and to reduce GABAergic mIPSCs in serotonergic neurons, suggesting a presynaptic mechanism of action. plos.orgnih.gov This widespread suppression of GABAergic inhibition is thought to contribute to the neural hyperactivity associated with conditions like tinnitus. frontiersin.orgnih.gov
Interactions with Cellular Membrane Properties (e.g., Lipid Bilayers)
Salicylate, as an amphiphilic molecule, interacts directly with the lipid bilayer of cellular membranes, altering their physical and electrical properties. acs.orgnih.gov These interactions are considered a component of its pharmacological effects, separate from its actions on specific proteins like COX or prestin. nih.gov
Molecular dynamics simulations and experimental studies on model membranes, such as giant unilamellar vesicles, have provided detailed insights into these interactions. Salicylate has been observed to associate at the water-lipid interface, penetrating the bilayer. acs.org This interaction can influence the membrane's electrostatic potential and dielectric properties. acs.org
Investigation of Synergistic or Antagonistic Mechanistic Interplay between Quinine and Salicylate Components in vitro and in Preclinical Animal Models
Comparative Studies of Mechanistically Induced Biological Responses
Preclinical research has often focused on comparing the biological responses induced by quinine and salicylate individually, particularly in the context of ototoxicity, a known side effect of both substances at high doses. These comparative studies provide a foundation for understanding how their mechanisms might interact within the this compound compound.
A significant area of investigation has been the effect of these compounds on the auditory system. Both quinine and salicylate are known to induce reversible hearing impairment and tinnitus in animal models. nih.gov Studies in rats have been instrumental in comparing the development and time course of tinnitus induced by either salicylate or quinine. researchgate.netmdpi.com While both can induce a tinnitus-like state, the characteristics of these effects can differ. For instance, in rat models, quinine-induced changes in acoustic startle response, an indicator of tinnitus, were observed at a higher pitch (20 kHz) but with more variability among subjects compared to salicylate. researchgate.net
The mechanisms underlying these auditory effects appear to be multifactorial and partially overlapping, yet distinct at the molecular level. nih.govnih.gov Both compounds are thought to act on the outer hair cells of the cochlea. nih.govnih.gov Quinine is believed to interfere with the motor protein prestin and block mechanotransducer (MET) channels. nih.gov Salicylate also affects outer hair cells and can reduce their electromotility, leading to a decrease in the cochlea's neural sensitivity. researchgate.netnih.gov Furthermore, salicylate has been shown to inhibit the enzyme cyclooxygenase, which is not a primary mechanism of quinine. nih.gov
Interestingly, a degree of synergistic or at least additive effect is suggested by studies where both drugs have been shown to protect against permanent hearing damage caused by aminoglycosides like gentamicin. nih.gov This protective action is thought to depend on the functioning of mechanoelectric transducer (MET) channels, suggesting a shared pathway of interaction. nih.gov
In studies on the central auditory system of cats, both quinine and salicylate were found to selectively increase spontaneous firing rates in the secondary auditory cortex (AII), while reducing them in the primary auditory cortex (AI) and anterior auditory field (AAF). nih.gov This suggests a similar overarching impact on the central processing of auditory information, which could be relevant to the perception of tinnitus.
The following table summarizes the comparative findings from preclinical studies on the biological responses to quinine and salicylate individually.
| Biological Response | Quinine | Salicylate | Shared/Divergent Mechanisms |
| Ototoxicity (Hearing Loss) | Induces reversible sensorineural hearing impairment. nih.gov Acts on outer hair cells. nih.gov | Induces reversible sensorineural hearing impairment. nih.gov Acts on outer hair cells and reduces their electromotility. researchgate.netnih.gov | Both affect outer hair cells, but through partially different molecular actions. nih.gov |
| Tinnitus Induction | Induces tinnitus-like behavior in rats, with effects at higher pitches (e.g., 20 kHz). researchgate.net | Induces tinnitus-like behavior in rats. researchgate.netmdpi.com | Both induce tinnitus, but the specific perceptual characteristics may differ. researchgate.net |
| Effect on Auditory Cortex | Increases spontaneous firing rates in the secondary auditory cortex (AII) and decreases them in the primary auditory cortex (AI). nih.gov | Increases spontaneous firing rates in the secondary auditory cortex (AII) and decreases them in the primary auditory cortex (AI). nih.gov | Both agents show similar effects on the spontaneous activity of neurons in different auditory cortical fields. nih.gov |
| Neuroprotective Effects | Protective against gentamicin-induced hearing damage. nih.gov | Protective against gentamicin-induced hearing damage. nih.gov | Shared protective effect suggests interaction with the same target or pathway (MET channels). nih.gov |
| Mechanism of Action | Blocks mechanotransducer (MET) channels and the motor protein prestin. nih.gov | Inhibits cyclooxygenase and affects outer hair cell electromotility. researchgate.netnih.gov | The primary molecular targets and mechanisms are largely distinct. nih.govnih.gov |
While these studies compare the two components, direct research into the synergistic or antagonistic mechanistic interplay of the this compound compound itself is limited. The data suggests that while their effects can be similar at a systemic level (e.g., inducing tinnitus), their underlying molecular mechanisms are not identical. This presents the possibility of either additive effects, where both components contribute to a response via different pathways, or more complex interactions that have yet to be fully elucidated in preclinical models.
Computational Chemistry and Theoretical Modeling of Quinine Salicylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and reactivity. bme.hu
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. scirp.org It is instrumental in performing geometry optimization to find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and in exploring the energy landscapes of different conformations. nih.govacs.org For Cinchona alkaloids like quinine (B1679958), DFT calculations, often using the B3LYP functional, have been employed to study their conformational behavior, which is key to understanding their catalytic activity and interaction with biological targets. nih.govacs.orgcompchemhighlights.org
Studies on quinine and its diastereomer quinidine (B1679956) have used DFT at the B3LYP/6-31+G(d,p) level to identify stable conformers, including those with intramolecular hydrogen bonds (IHB). nih.gov Such calculations reveal that while IHB-containing conformers may not always be the lowest in energy, their relative stability is low enough for them to be relevant to the compound's biological activity. nih.gov Similarly, DFT has been used to investigate salicylate (B1505791) complexes, for example, with metal cations, to understand how intermolecular interactions affect the molecule's structure and hydrogen bonding. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter derived from DFT, indicating the chemical reactivity and kinetic stability of the molecule. scirp.orguobaghdad.edu.iq
Table 1: Examples of DFT Functionals and Basis Sets Used in Studies of Quinine and Salicylate Analogs
| Molecule/System | DFT Functional | Basis Set | Focus of Study | Reference |
|---|---|---|---|---|
| Cinchona Alkaloids | B3LYP, M06-2X | Modest to high level (e.g., def2-TZVPP) | Reaction mechanisms, Stereoselectivity | nih.govcompchemhighlights.org |
| Quinine/Quinidine | B3LYP, MP2 | 6-31+G(d,p) | Conformational analysis, Intramolecular H-bonds | nih.gov |
| Methyl Salicylate Complexes | M06-2X | 6-311++G(d,p) | Cation-π interactions, Solvent effects | researchgate.net |
| 1-butyl-3-methylimidazolium salicylate | B3LYP-D3, M06-2X | Not specified | Equilibrium geometries, Inter-ion interactions | nih.gov |
| Salicylic (B10762653) Acid on Halloysite | Periodic DFT | Not specified | Surface interaction and complex formation | unipi.it |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems
For large systems, such as a drug molecule interacting with a biological receptor or solvated in a liquid, full quantum mechanical calculations are computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by dividing the system into two regions. nih.gov The electronically important part (e.g., the active site of an enzyme and the bound ligand) is treated with a high-accuracy QM method, while the remainder of the system (e.g., the rest of the protein and solvent) is described using a more computationally efficient MM force field. nih.govresearchgate.net
A notable application of this approach involved studying salicylate's interaction with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. nih.gov In this simulation, the QM region consisted of salicylate molecules and their immediate water solvation shell, which were treated with DFT (B3LYP/6-311G*). The larger lipid and water environment was handled by the OPLS-AA molecular mechanics force field. nih.gov This QM/MM approach was crucial for accurately calculating the atomic charges on salicylate within the complex biological environment, which were then used in larger-scale classical molecular dynamics simulations. nih.gov Such methods would be ideal for modeling quinine salicylate's interaction with its biological targets, providing a balance between accuracy and computational feasibility. researchgate.net
Analysis of Electrostatic Potentials and Charge Distribution
The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It maps the charge distribution in 3D space around a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).
DFT studies on salicylate-containing ionic liquids have used MEP surfaces to elucidate charge distribution and reactivity. nih.gov For salicylate interacting with a lipid bilayer, simulations showed that it significantly influences the electrostatic potential at the water-lipid interface. nih.gov Similarly, for quinine, MEP analysis has been used to identify the sites favorable for intermolecular interactions, such as hydrogen bonding, which are critical for its biological function. scirp.org The combination of the electron-rich aromatic rings and hydroxyl/carboxyl groups in this compound would create a complex MEP surface, guiding its interaction with receptors and other molecules.
Prediction and Interpretation of Vibrational Spectra through Theoretical Methods
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical calculations are essential for the accurate assignment and interpretation of these experimental spectra. mdpi.com By using DFT methods, it is possible to calculate the harmonic vibrational frequencies of a molecule in its optimized geometry.
For example, theoretical studies on acetylsalicylic acid have shown excellent agreement between vibrational frequencies calculated with DFT (B3LYP/6-311G**) and experimental FT-IR and Raman spectra, allowing for detailed vibrational assignments. researchgate.net In studies of salicylic acid adsorbed on clay nanotubes, DFT calculations helped to characterize the nature of the interaction (e.g., monodentate vs. bidentate complex) by comparing the calculated frequencies of the carboxylate moiety with the experimental IR spectra. unipi.it While experimental spectra of this compound are available, theoretical calculations would be necessary to definitively assign the observed vibrational modes and to understand how the formation of the salt and intermolecular hydrogen bonding in the crystal lattice perturb the vibrations of the individual quinine and salicylate moieties.
Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics
While quantum chemical methods provide insight into static electronic structures, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
Simulation of Solvation Effects and Solvent Interactions
The behavior of a drug molecule is profoundly influenced by its solvent environment. MD simulations are particularly powerful for modeling solvation effects by explicitly including solvent molecules (like water) and tracking their interactions with the solute.
Atomically-detailed MD simulations have been used to investigate the interaction of salicylate with a lipid bilayer in an aqueous environment. nih.gov These simulations revealed that salicylate associates at the water-lipid interface, penetrates the bilayer, and can displace other ions like chloride. nih.gov Another study used MD simulations to investigate the formation of a molecular complex between riboflavin (B1680620) and sodium salicylate in an aqueous medium, revealing a stacked conformation driven by hydrophobic interactions. researchgate.net
Furthermore, MD simulations have been employed to study the encapsulation of quinine in biodegradable polymeric nanoparticles. nih.gov These simulations provided molecular-level insights into how quinine molecules interact with the polymer core and with each other through π-stacking and hydrogen bonding, which are critical factors for designing effective drug delivery systems. nih.gov For this compound, MD simulations in an aqueous environment would be essential to understand its solubility, aggregation behavior, and the dynamics of its interaction with biological membranes.
Theoretical Mechanistic Elucidation and Reaction Pathway Analysis
Theoretical and experimental studies have demonstrated the potent catalytic activity of quinine in certain reactions involving salicylate derivatives. A key example is the hypochlorous acid (HOCl)-induced chlorination of salicylate. Research has shown that this reaction can be accelerated by several orders of magnitude in the presence of catalytic amounts of tertiary amines, with quinine exhibiting the highest activity among the catalysts tested. nih.gov
The mechanism behind this catalytic effect involves the rapid generation of a reactive quaternary chloroammonium ion. In the case of quinine, its quinuclidine (B89598) substituent, a bicyclic tertiary amine, reacts with HOCl to form a particularly reactive chloro derivative (QN+Cl). nih.gov This intermediate acts as a chain carrier in a catalytic cycle, efficiently transferring chlorine to the salicylate molecule. nih.gov
The efficacy of the catalysis is dependent on the basicity of the tertiary amine and the pH of the medium. For highly basic amines like the quinuclidine moiety in quinine, the rate of catalytic salicylate chlorination increases with pH around the neutral range (pH 7). nih.gov This is contrasted with less basic amines, where the rate may decrease with increasing pH. nih.gov The high reactivity of the chloro-quinuclidinium ion, combined with its resistance to autocatalytic decomposition, makes quinine a superior catalyst for this specific transformation of salicylate. nih.gov
Molecular docking and other computational modeling techniques have been utilized to explore the interactions between this compound derivatives and biological receptors, providing insights into their potential mechanisms of action. These studies are crucial for structure-based drug design. orientjchem.orgnih.gov
One such study investigated the interaction of a series of Cinchona alkaloid derivatives, including this compound, with Plasmodium falciparum falcipain-2, a crucial enzyme for the malaria parasite. orientjchem.org Through molecular docking, cinchonidine (B190817) salicylate (a stereoisomer of this compound) was identified as a highly potent inhibitor of this enzyme, with a binding energy of -9.1 kcal/mol. orientjchem.org The modeling revealed that the stability of the ligand-receptor complex was primarily due to nine hydrophobic interactions within the cavity site of falcipain-2. orientjchem.org Additionally, two hydrogen bonds contributed to stabilizing the complex. orientjchem.org Such detailed interaction mapping provides a structural basis for the observed inhibitory activity and can guide the design of new, more effective antimalarial agents based on the this compound scaffold. orientjchem.org
Further computational analysis has compared the crystal structures and intermolecular interactions of various antimalarial drugs, including this compound monohydrate. researchgate.netresearchgate.net These studies suggest a general mechanism where quinoline-based drugs may interact with their putative receptors through the formation of characteristic hydrogen-bonded rings. researchgate.netresearchgate.net The protonated nitrogen atoms of the drug cation typically act as hydrogen bond donors, while anions or receptor sites act as acceptors, with water molecules sometimes mediating these interactions. researchgate.netresearchgate.net The specific organization and conformation of the drug cations in the crystal lattice, which influences receptor binding, are significantly determined by the accompanying anion (in this case, salicylate). researchgate.netresearchgate.net
Investigation of Catalytic Effects of Quinine on Salicylate Derivatives
In Silico Prediction of Physiochemical and ADME/T Properties for this compound and its Derivatives
In silico tools play a vital role in modern drug discovery by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of chemical compounds before they are synthesized. Various web-based platforms like SwissADME and pkCSM are used to evaluate the drug-likeness and pharmacokinetic profiles of new molecular entities. researchgate.netjournalijtdh.comsdiarticle4.com
Studies on quinine derivatives have shown that these compounds generally exhibit favorable physicochemical properties and drug-likeness. researchgate.netjournalijtdh.com Predictions using the SwissADME tool have indicated that many quinine derivatives possess good bioavailability and satisfy Lipinski's rule of five, a set of criteria that helps to predict if a compound has properties that would make it a likely orally active drug in humans. researchgate.netjournalijtdh.comsdiarticle4.com
The pkCSM webserver, which uses graph-based signatures to predict pharmacokinetic and toxicity properties, has also been applied to quinine derivatives. sdiarticle4.com The results from these predictions suggest that the investigated compounds have a favorable pharmacokinetic profile. researchgate.netjournalijtdh.com This includes good absorption and distribution characteristics. researchgate.netjournalijtdh.com
The table below presents computed physicochemical properties for this compound obtained from the PubChem database and predicted ADME properties for quinine derivatives from various in silico studies.
Table 6.4.1: Computed and Predicted Properties of this compound and its Derivatives
| Property | Value/Prediction | Source/Tool | Significance |
|---|---|---|---|
| Molecular Formula | C₂₇H₃₀N₂O₅ | PubChem nih.gov | Basic chemical identity. |
| Molecular Weight | 462.5 g/mol | PubChem nih.gov | Influences diffusion and transport across membranes. |
| Lipinski's Rule of Five | Generally satisfied by derivatives | SwissADME researchgate.netjournalijtdh.com | Predicts drug-likeness and potential for oral bioavailability. |
| Bioavailability | Good | SwissADME researchgate.netjournalijtdh.com | Indicates a high fraction of the drug is likely to reach systemic circulation. |
| Pharmacokinetic Profile | Good for derivatives | pkCSM researchgate.netjournalijtdh.com | Suggests favorable absorption, distribution, metabolism, and excretion properties. |
| Toxicity Class (Predicted) | Class 4 (300 < LD50 ≤ 2000 mg/kg) for derivatives | pkCSM journalijtdh.comsdiarticle4.com | Predicts a relatively low level of acute toxicity. |
These in silico predictions collectively suggest that this compound and its derivatives are promising candidates for further development, possessing molecular and pharmacokinetic characteristics conducive to oral drug formulation. sdiarticle4.com
Pharmacokinetic Modeling and Drug Interaction Studies of Quinine Salicylate and Its Components in Preclinical Systems
Pharmacokinetic Modeling in Animal Models
The study of how a drug moves through a biological system—its absorption, distribution, metabolism, and excretion (ADME)—is known as pharmacokinetics. In the development of any new therapeutic agent, including combination drugs like quinine (B1679958) salicylate (B1505791), understanding these parameters is fundamental. Preclinical animal models provide the initial, crucial data for the pharmacokinetic profiles of the individual components, quinine and salicylic (B10762653) acid, as well as their behavior when administered together.
Absorption Kinetics and Bioavailability Assessment
The process by which quinine and salicylic acid are absorbed from the site of administration into the bloodstream is a critical determinant of their therapeutic efficacy. When combined as quinine salicylate, their individual absorption characteristics can be altered.
The formation of a neutral, reversible complex between two oppositely charged ions is known as ion-pair formation. uomustansiriyah.edu.iquomustansiriyah.edu.iq This phenomenon can significantly impact the absorption of drugs. Quinine, a basic compound, can form an ion-pair with the acidic salicylic acid. uomustansiriyah.edu.iquomustansiriyah.edu.iqjove.com This resulting neutral complex is more lipid-soluble than the individual ionized molecules, which can facilitate its movement across the lipid-rich membranes of the gastrointestinal tract. uomustansiriyah.edu.iquomustansiriyah.edu.iqjove.com
Studies have demonstrated that the formation of ion-pairs can enhance drug absorption. For instance, the basic drug propranolol (B1214883) forms an ion-pair with oleic acid, and quinine has been shown to form an ion-pair with hexyl salicylate, both of which can more easily diffuse across membrane barriers. uomustansiriyah.edu.iquomustansiriyah.edu.iqjove.com In rabbits, the rectal application of a quinine-hexylsalicylic acid combination led to accelerated absorption of quinine. nih.gov While specific studies on the oral absorption of this compound are not extensively detailed in the provided results, the principle of ion-pair formation suggests a potential for enhanced bioavailability compared to the administration of either quinine or salicylic acid alone. The oral bioavailability of quinine in healthy adult humans is reported to be between 76% and 88%. drugbank.comfda.gov
Distribution Volume Determination
The apparent volume of distribution (Vd) is a pharmacokinetic parameter that relates the amount of drug in the body to the concentration of the drug in the blood or plasma. It provides an indication of the extent of a drug's distribution into body tissues.
Quinine: Quinine generally exhibits a large volume of distribution, indicating that it extensively distributes into tissues. drugbank.comnih.gov In healthy human subjects, the Vd can range from 2.5 to 7.1 L/kg. drugbank.com In mice with malaria, the apparent volume of distribution of quinine was found to decrease in severely ill animals. nih.gov Studies in pregnant mice with malaria showed that the distribution volume of quinine increases during pregnancy. nih.govresearchgate.net
Salicylic Acid: In contrast, salicylic acid has a low volume of distribution, typically ranging from 0.1 to 0.2 L/kg, which is attributed to its high degree of binding to plasma proteins, primarily albumin. mdpi.com In rabbits, the volume of distribution at steady state (Vss) for salicylic acid was found to be 0.249 +/- 0.082 L/kg. nih.gov The volume of distribution can be influenced by the dose, with higher doses leading to a decrease in plasma protein binding and a subsequent increase in the apparent volume of distribution. uri.edu In rats, the volume of distribution was not significantly different between control and protein-deficient animals. nih.gov
The following table presents a comparison of the volume of distribution for quinine and salicylic acid in different preclinical species.
| Compound | Species | Volume of Distribution (Vd) |
| Quinine | Human | 2.5 - 7.1 L/kg drugbank.com |
| Quinine | Mouse (severely ill) | Decreased nih.gov |
| Salicylic Acid | Rabbit | 0.249 L/kg nih.gov |
| Salicylic Acid | General | 0.1 - 0.2 L/kg mdpi.com |
Elimination Half-Life and Clearance Rates
The elimination half-life (t½) and clearance (CL) are key parameters that describe the rate at which a drug is removed from the body.
Quinine: The elimination half-life of quinine in healthy individuals is approximately 11 to 18 hours. drugbank.comphebra.com Malaria infection can prolong the half-life. nih.gov Quinine clearance is primarily hepatic and has been reported to be around 0.17 L/h/kg in healthy subjects. drugbank.comfda.gov In mice with malaria, quinine clearance was negatively correlated with the level of parasitemia. nih.gov
Salicylic Acid: The elimination of salicylic acid is dose-dependent. In sheep, the elimination half-life after intravenous administration of sodium salicylate was 1.16 ± 0.32 hours. mdpi.comresearchgate.net In rabbits, the biological half-life was 4.3 hours after intravenous administration and 9.7 hours after oral administration. nih.gov A wide inter-species variation in the half-life of salicylates has been observed, ranging from about 26 minutes in goats to 22 hours in cats. mdpi.com
The table below summarizes the elimination half-life and clearance of quinine and salicylic acid in various species.
| Compound | Species | Elimination Half-Life (t½) | Clearance (CL) |
| Quinine | Human (healthy) | ~18 hours drugbank.com | 0.17 L/h/kg drugbank.com |
| Salicylic Acid | Sheep (IV) | 1.16 hours mdpi.comresearchgate.net | 5.79 L/hr/kg (at 200mg/kg) researchgate.net |
| Salicylic Acid | Rabbit (IV) | 4.3 hours nih.gov | 0.0432 L/h/kg nih.gov |
| Salicylic Acid | Rabbit (oral) | 9.7 hours nih.gov | - |
Identification of Primary Metabolic Pathways and Enzyme Involvement
The transformation of drugs within the body, known as metabolism, is crucial for their elimination.
Quinine: Quinine is extensively metabolized in the liver, with over 80% of the drug being transformed before elimination. drugbank.com The primary metabolic pathway is hydroxylation, leading to the formation of 3-hydroxyquinine (B22115). nih.govresearchgate.netnih.gov This reaction is mainly catalyzed by the cytochrome P450 enzyme CYP3A4. fda.govnih.govresearchgate.netnih.gov Other CYP enzymes, including CYP1A2, CYP2C19, and CYP2D6, may also contribute to a lesser extent. fda.gov In vitro studies using liver microsomes from mice, rats, and dogs have also identified 3-hydroxyquinine as the principal metabolite. nih.gov
Salicylic Acid: Salicylic acid is also primarily metabolized in the liver. spandidos-publications.com The main metabolic routes are conjugation with glycine (B1666218) to produce salicyluric acid and conjugation with glucuronic acid to form salicyl acyl and phenolic glucuronides. spandidos-publications.comtandfonline.com Cytochrome P450 enzymes also play a minor role, oxidizing salicylic acid to gentisic acid (2,5-dihydroxybenzoic acid) and 2,3-dihydroxybenzoic acid. spandidos-publications.com
Interspecies Allometric Scaling of Pharmacokinetic Parameters
Interspecies allometric scaling is a method used to predict pharmacokinetic parameters in humans based on data from various animal species. nih.govresearchgate.net This technique relies on the principle that many physiological processes, including drug clearance, scale with body weight according to a power law equation (Y = aW^b). nih.gov
For many drugs, clearance (CL) scales with a body weight exponent (b) of approximately 0.75. nih.gov However, for antimalarial drugs, including quinine, the allometric exponents for clearance can vary. One study reported an allometric exponent of 0.40 for quinine clearance. nih.govnih.gov This variability highlights that simple allometric scaling may need refinement, for instance by incorporating maximum life span potential (MLP) or correcting for species differences in protein binding. nih.gov The extrapolation of pharmacokinetic parameters for salicylic acid is complicated by its dose-dependent kinetics. researchgate.net Nevertheless, allometric scaling has been applied to predict human equivalent doses for compounds like methyl salicylate based on animal data. tandfonline.com
Mechanistic Investigations of Drug-Drug Interactions Involving Quinine and Salicylate
The combination of quinine and salicylate, as found in the compound this compound, presents a complex scenario for drug-drug interactions. The pharmacokinetic profile of each component can be significantly influenced by the other through various mechanisms. Understanding these interactions is critical for predicting the compound's behavior in a biological system. The primary mechanisms involve competition for plasma protein binding, modulation of metabolic enzymes, and interference with renal elimination pathways.
A crucial factor determining a drug's availability and distribution is its binding to plasma proteins. Both quinine and salicylate are known to bind to plasma proteins, but they typically associate with different primary protein fractions. Acidic drugs like salicylates predominantly bind to albumin, whereas basic drugs such as quinine have a higher affinity for alpha-1-acid glycoprotein (B1211001) (AAG) and lipoproteins. boomer.orgresearchgate.net
While direct competition for the same binding site on the same protein is less likely due to their affinity for different proteins, indirect interactions and displacement are possible. Salicylates have been shown to displace other drugs from their albumin binding sites, a mechanism that can transiently increase the free (unbound) concentration of the displaced drug. drugs.comdrugs.com A small shift in the binding percentage of a highly bound drug can lead to a significant increase in its pharmacologically active free fraction. boomer.org For instance, a change in binding from 99% to 98% can effectively double the concentration of the free drug available to interact with tissues and exert its effects. boomer.org
In the context of this compound, a high concentration of salicylate could potentially alter the conformation of albumin or saturate its secondary binding sites, which might minimally affect the binding of other drugs. However, the more significant interaction would likely involve the displacement of other co-administered drugs by salicylate. drugs.com Quinine's binding is primarily to AAG, and studies in patients with chronic renal failure have shown that elevated AAG levels lead to increased binding and a lower free fraction of quinine. researchgate.net Any potential interaction at the protein binding level would likely arise from salicylate displacing a different drug or from disease states that alter the levels of these binding proteins.
Table 1: Primary Plasma Protein Binding Affinities
| Compound | Primary Binding Protein | Binding Characteristics |
|---|---|---|
| Quinine | Alpha-1-acid glycoprotein (AAG), Lipoproteins | Binding is to proteins typically associated with basic drugs. boomer.orgresearchgate.net |
| Salicylate | Albumin | Binding is characteristic of acidic drugs. boomer.org Capable of displacing other drugs from albumin. drugs.com |
The cytochrome P450 (CYP) system is the primary route for the metabolism of many drugs, including quinine. drugbank.com Interactions at this level, where one drug inhibits or induces the enzymes responsible for metabolizing another, are a major source of pharmacokinetic drug interactions.
Quinine is metabolized predominantly by CYP3A4 and is a potent inhibitor of CYP2D6. nih.govresearchgate.netnih.gov The inhibition of CYP2D6 is a well-documented interaction that can significantly increase the plasma concentrations of other drugs metabolized by this enzyme.
Salicylic acid is also known to interact with the CYP450 system. In vitro studies using rat liver microsomes have demonstrated that salicylic acid inhibits CYP2E1 with a mixed-type inhibition and acts as a non-competitive inhibitor of CYP2C11. mdpi.com The inhibition of these enzymes suggests that salicylic acid has the potential to interfere with the metabolism of other drugs that are substrates for CYP2E1 and CYP2C11. mdpi.com
When combined as this compound, there is a clear potential for complex interactions. Quinine's inhibition of CYP2D6 and salicylate's inhibition of CYP2E1 could affect the clearance of other co-administered medications that rely on these enzymatic pathways. researchgate.netmdpi.com The direct interaction between the two components at the metabolic level appears less significant, as quinine is mainly a CYP3A4 substrate, and salicylate's inhibitory effects have been characterized on CYP2E1 and CYP2C11. nih.govmdpi.com However, the potential for each component to alter the pharmacokinetics of other drugs is a critical consideration.
Table 2: Summary of Cytochrome P450 Interactions
| Compound | Effect on CYP Isozyme | Finding |
|---|---|---|
| Quinine | Inhibitor of CYP2D6 | Potent competitive inhibitor. researchgate.netnih.gov |
| Substrate of CYP3A4 | This is the main metabolic pathway for quinine. nih.gov | |
| Salicylate | Inhibitor of CYP2E1 | Acts as a mixed (competitive and non-competitive) inhibitor in rat liver microsomes. mdpi.com |
| Inhibitor of CYP2C11 | Acts as a non-competitive inhibitor in rat liver microsomes. mdpi.com |
The kidneys eliminate drugs and their metabolites through glomerular filtration and active tubular secretion. The proximal tubules contain separate, polyspecific transport systems for organic anions and organic cations. physiology.orgkarger.com Interference with these transport mechanisms can alter a drug's renal clearance.
Research indicates that quinine and salicylate are handled by different renal transport systems. Quinine, as an organic cation, is secreted by the organic cation transport (OCT) system. annualreviews.org It is often used in research as a competitive inhibitor to identify this specific pathway. annualreviews.org Furthermore, some hydrophobic cations like quinine may also be substrates for P-glycoprotein (P-gp), an efflux pump located in the luminal membrane of proximal tubule cells. karger.comru.nl
Conversely, salicylate is an organic anion and is transported by the organic anion transport (OAT) system. annualreviews.org Studies have confirmed that probenecid, a classic inhibitor of the OAT system, can block the secretion of salicylate metabolites. annualreviews.org In fact, studies of the rat OAT1 transporter showed it was not inhibited by quinine, reinforcing the separation of these pathways. karger.com
Given that quinine and salicylate utilize distinct cation and anion transport systems, direct competition for the same renal tubular transporter is unlikely. karger.comannualreviews.org Therefore, a clinically significant interaction based on interference with renal tubular transport mechanisms is not anticipated between the two components of this compound.
Table 3: Renal Tubular Transport Mechanisms
| Compound | Transport System | Mechanism |
|---|---|---|
| Quinine | Organic Cation Transport (OCT) System; P-glycoprotein (P-gp) | Actively secreted as an organic cation. annualreviews.orgru.nl |
| Salicylate | Organic Anion Transport (OAT) System | Actively secreted as an organic anion. annualreviews.org |
Potentiation Mechanisms:
Plasma Protein Displacement: Although direct competition is unlikely, high concentrations of salicylate could theoretically displace other drugs bound to albumin, increasing their free concentration and potentiating their effects. boomer.orgdrugs.com
Metabolic Inhibition: The most significant potential for potentiation comes from the inhibition of CYP enzymes. Quinine's potent inhibition of CYP2D6 can lead to substantially elevated levels of co-administered drugs that are CYP2D6 substrates. nih.gov Similarly, salicylate's inhibition of CYP2E1 could increase the exposure to drugs metabolized by that enzyme. mdpi.com
Pharmacodynamic Synergism: Both quinine and salicylates have been reported to increase insulin (B600854) secretion. tg.org.audrugs.com This shared pharmacodynamic effect could lead to a potentiated hypoglycemic effect when used together or with other antidiabetic medications. drugs.com
Attenuation Mechanisms:
Physicochemical Interaction: An in-vitro study noted that combining quinine hydrochloride and sodium salicylate results in the formation of this compound, which is an indiffusible precipitate. jetir.org While this is an observation of physical incompatibility, it postulates a potential mechanism for reduced bioavailability or altered absorption if such precipitation were to occur in the gastrointestinal tract prior to absorption.
Future Directions and Emerging Research Avenues for Quinine Salicylate
Development of Novel Synthetic Strategies for Quinine (B1679958) Salicylate (B1505791) and its Analogues
The synthesis of quinine itself has been a landmark in organic chemistry since the days of Woodward and Doering. scientificupdate.comwikipedia.org Modern synthetic chemistry, however, offers pathways to not only produce quinine salicylate more efficiently but also to generate a library of analogues with potentially enhanced properties.
Future synthetic strategies are likely to move beyond simple acid-base reactions. One promising approach is the use of diverted total synthesis (DTS), where an efficient, established synthesis route to a natural product is modified at various stages to create analogues. researchgate.net For instance, a concise and flexible synthesis of quinine and its C3-aryl derivatives has been described using a C-H activation strategy. scientificupdate.com This method allows for the introduction of diverse aryl groups, which could be used to create novel quinine analogues that are then reacted with salicylic (B10762653) acid or its derivatives.
Another area of exploration is the refinement of esterification techniques. Research on the synthesis of quinidine (B1679956) salicylate ester has utilized DCC activators and DMAP catalysts to achieve high yields. neliti.comresearchgate.net Future work could focus on developing even more efficient, greener catalyst systems for the formation of the salicylate salt or ester, minimizing byproducts and simplifying purification. The development of methods for creating hybrid molecules, combining the quinine and salicylate moieties with other pharmacophores, also represents a frontier for creating multifunctional compounds. researchgate.net
Strategies for creating analogues could include:
Modification of the Quinine Core: Employing techniques like C-H activation to introduce new functional groups at various positions on the quinuclidine (B89598) or quinoline (B57606) rings before salt formation. scientificupdate.com
Derivatization of Salicylic Acid: Using substituted salicylic acid derivatives to modulate the properties of the resulting salt.
Linker Chemistry: For developing dimeric or hybrid structures, linker technologies, such as "click" chemistry, could be employed to connect this compound to other molecules. sci-hub.se
Application of Advanced Spectroscopic and Imaging Modalities for In Situ Characterization
Understanding the behavior of this compound in solution and within biological matrices is crucial. Advanced spectroscopic and imaging techniques are moving beyond simple bulk characterization to provide real-time, in situ analysis of the compound's properties and transformations.
In situ salt screening techniques, which involve the characterization of residual solids after solubility studies, have proven effective for prioritizing salt selection and gaining early insights into solid-state properties. nih.govtandfonline.com These methods typically employ a combination of microscopy, Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD). nih.govresearchgate.net For this compound, these techniques can be used to rapidly assess the formation and basic properties of new analogues or co-crystal forms.
Future research will likely incorporate more advanced, process analytical technology (PAT) tools for real-time monitoring. For instance, Raman and Near-Infrared (NIR) spectroscopy can provide chemical and structural information without sample destruction, making them ideal for monitoring crystallization processes or transformations in formulations. researchgate.netmdpi.com Dynamic Nuclear Polarization (DNP) enhanced Magic Angle Spinning (MAS) NMR spectroscopy is an emerging technique that dramatically boosts sensitivity, allowing for the detailed structural characterization of active pharmaceutical ingredients (APIs) even in low concentrations within complex formulations. mit.edu Applying DNP-enhanced MAS NMR could provide unprecedented insight into the molecular structure and intermolecular interactions of this compound in its solid forms.
| Technique | Application for this compound | Potential Insights |
| Differential Scanning Calorimetry (DSC) | Thermal analysis of salt forms and co-crystals. | Melting point, phase transitions, purity, polymorphism. nih.gov |
| Powder X-ray Diffraction (PXRD) | Identification and characterization of crystalline structures. | Crystal form identification, distinction between salt and co-crystal. nih.govopenaccessjournals.com |
| Raman & NIR Spectroscopy | In situ monitoring of crystallization and formulation stability. | Real-time tracking of solid-form transformations, quantitative analysis. researchgate.netmdpi.com |
| DNP-Enhanced MAS NMR | High-resolution structural analysis of solid forms. | Detailed intermolecular interactions, characterization in low-dose formulations. mit.edu |
Refinement and Validation of Computational Models for Enhanced Predictive Capabilities
Computational modeling is becoming an indispensable tool in drug discovery and development, offering the potential to predict molecular properties and interactions, thereby reducing the time and cost of experimental work. nih.gov For this compound, computational approaches can provide deep insights into its behavior at a molecular level.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to quinine derivatives to predict their biological activity. researchgate.netjmaterenvironsci.com These models correlate the 3D properties of molecules with their activities and can be used to design new this compound analogues with enhanced potency. For example, a 3D-QSAR study on triazole-quinine derivatives identified key steric and electrostatic fields that are crucial for antimalarial activity, guiding the design of more active compounds. researchgate.netjmaterenvironsci.com
Future work should focus on developing and validating specific computational models for this compound. This includes:
Predicting Salt and Co-crystal Formation: Using knowledge-based methods, hydrogen-bonding propensity, and pKa-based models to predict the likelihood of forming stable salts or co-crystals with different coformers. csmres.co.uk
Molecular Docking and Dynamics: Simulating the interaction of quinine, salicylate, and the ion pair with biological targets to understand their mechanism of action. frontiersin.org Detailed computational studies have already been used to assess the binding sites of quinine derivatives. nih.gov
ADME/T Prediction: Employing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of novel analogues. Studies on quinine derivatives have already shown that such predictions can identify candidates with good oral bioavailability and safety profiles. researchgate.net
Solubility Prediction: Using machine learning algorithms to create models that can accurately predict the solubility of this compound and its derivatives in various solvents and conditions, which is crucial for formulation development. nih.gov
| Modeling Approach | Application for this compound | Predicted Properties |
| 3D-QSAR (CoMFA/CoMSIA) | Design of new analogues. | Biological activity, structure-activity relationships. researchgate.netjmaterenvironsci.com |
| Molecular Docking | Elucidation of binding mechanisms. | Interaction with biological targets, binding affinity. frontiersin.orgnih.gov |
| SwissADME/pkCSM | Pharmacokinetic and toxicity screening. | ADME/T properties, drug-likeness. researchgate.net |
| Machine Learning | Formulation development. | Solubility in various solvent systems. nih.gov |
Exploration of Underexplored Mechanistic Pathways in Preclinical Biological Systems
While quinine is known to inhibit heme polymerase in malaria parasites and affect muscle membrane sodium channels, and salicylates are known cyclooxygenase inhibitors, the mechanism of the combined salt is not fully understood. nps.org.audrugbank.com There is evidence that the two components can have complex, and sometimes overlapping, pharmacological effects.
A key area for future research is to investigate whether this compound exhibits novel mechanisms of action or synergistic effects in preclinical models. For example, both quinine and salicylate can induce tinnitus and affect the outer hair cells of the cochlea, suggesting shared pathways of ototoxicity, though potentially through different molecular interactions. nih.gov Studies in animal models have also shown that both compounds can selectively alter spontaneous firing rates in the secondary auditory cortex. nih.gov A crucial research question is how the combined salt modulates these effects. Does it potentiate the toxicity, or could specific formulations mitigate it?
Furthermore, research into quinoline salicylic acid analogues has identified them as potent antagonists of P-selectin, a key molecule in inflammatory processes. nih.gov This suggests an anti-inflammatory mechanism that is distinct from the classical pathways of either quinine or salicylate. Future preclinical studies should explore this P-selectin antagonism for this compound itself and investigate its potential in models of inflammatory diseases like arthritis. nih.gov The metabolic pathways of quinine are predominantly mediated by cytochrome P450 enzymes, particularly CYP3A4, and it can also inhibit CYP2D6. nps.org.au Investigating how salicylic acid influences this metabolism and how the combined salt interacts with drug transporters is essential for understanding its potential drug-drug interactions.
Design and Evaluation of Co-Crystal or Salt Forms for Tailored Properties
The solid-state properties of an API, such as solubility, stability, and bioavailability, are critically dependent on its crystal form. Salt formation is a common strategy to improve these properties, and the exploration of co-crystals offers an even broader range of possibilities. pharmtech.commdpi.com A co-crystal is a multi-component crystal where the components are neutral and interact via non-ionic forces, whereas a salt involves proton transfer between an acid and a base. csmres.co.ukmdpi.com
For this compound, the formation of a salt is expected due to the basic nature of quinine and the acidic nature of salicylic acid. However, the continuum between salts and co-crystals means that subtle variations are possible. mdpi.com The primary goal for future research in this area is to design and evaluate new solid forms of this compound with tailored physicochemical properties.
This can be achieved through:
Systematic Salt/Co-crystal Screening: Reacting quinine with a variety of pharmaceutically acceptable acids related to salicylic acid, or reacting this compound with neutral coformers, to create a library of new solid forms. openaccessjournals.comnih.gov
Characterization of New Forms: Using techniques like PXRD, DSC, and spectroscopy to confirm the nature (salt, co-crystal, or salt-cocrystal) and properties of the new materials. researchgate.netopenaccessjournals.com The distinction between a salt and a co-crystal can often be made using FT-IR spectroscopy by observing shifts in the carbonyl stretching region. openaccessjournals.com
Property Evaluation: Measuring key properties such as solubility, dissolution rate, and physical stability under various conditions (e.g., humidity, temperature) to identify superior forms for development. The creation of a hybrid salt-cocrystal has been shown in some systems to significantly alter properties like melting point and solubility. researchgate.net
The development of new solid forms of this compound could lead to formulations with improved bioavailability, enhanced stability, or a modified release profile, ultimately refining its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing quinine salicylate in laboratory settings?
- Methodological Answer : this compound can be synthesized via the reaction of quinine with salicylic acid under controlled acidic conditions. Characterization typically involves elemental analysis, UV-Vis spectroscopy, and fluorescence spectrophotometry. For example, fluorescence correction methods using sodium salicylate or quinine sulfate as reference standards ensure spectral accuracy by addressing wavelength-dependent instrument biases . Reproducible synthesis protocols require strict pH control (pH 4–5) and purification via recrystallization in ethanol-water mixtures. Detailed experimental procedures, including reagent ratios and temperature conditions, should follow guidelines for chemical synthesis reproducibility .
Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection is preferred due to quinine’s intrinsic fluorescent properties. Calibration curves using quinine sulfate (NIST SRM 936a) as a reference standard improve accuracy, particularly when correcting for instrument-specific spectral variations . For pharmacokinetic studies, mass spectrometry (LC-MS/MS) offers higher sensitivity in detecting low-concentration metabolites. Researchers must validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma) to account for matrix effects .
Q. What are the primary pharmacological mechanisms of this compound, and how do they compare to related compounds like acetylsalicylic acid?
- Methodological Answer : this compound combines the antimalarial properties of quinine with the anti-inflammatory effects of salicylate. Unlike acetylsalicylic acid (ASA), which irreversibly inhibits cyclooxygenase (COX), salicylate’s action is reversible and pH-dependent. Comparative studies should evaluate dose-response curves in in vitro COX inhibition assays and in vivo models of inflammation. Historical data indicate this compound was used as a febrifuge, but modern research requires verifying its efficacy against malaria parasites (e.g., Plasmodium falciparum) using standardized IC50 assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability profiles of this compound under varying pH conditions?
- Methodological Answer : Stability studies must account for pH-dependent hydrolysis. For example, this compound decomposes in acidic environments (pH < 3) due to protonation of the salicylate moiety, forming insoluble quinine and salicylic acid. To resolve discrepancies, conduct accelerated stability testing (40°C/75% RH) across a pH gradient (2–7) and analyze degradation products via LC-MS. Reference the NIH guidelines for preclinical stability reporting to ensure methodological transparency .
Q. What experimental design considerations are critical for evaluating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer : PK-PD studies should use crossover designs in animal models to control for inter-individual variability. Measure plasma concentrations (Cmax, AUC) and correlate them with pharmacodynamic endpoints (e.g., parasite clearance in malaria models). Population pharmacokinetic modeling can identify covariates like renal function or drug-drug interactions. Adhere to the RSC’s guidelines for reporting pharmacological data, including full statistical parameters and model validation steps .
Q. How do formulation excipients impact the bioavailability of this compound, and what strategies mitigate incompatibility issues?
- Methodological Answer : Excipients containing acidic components (e.g., citric acid in effervescent granules) can induce precipitation. Preformulation studies should include compatibility screening via differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR). For example, replacing acidic flavoring agents (lemon syrup) with neutral alternatives (simple syrup) prevents salicylate degradation. Suspending agents like tragacanth (2% w/v) improve stability in liquid formulations .
Key Methodological Recommendations
- Reproducibility : Document synthesis and analysis protocols in line with the Beilstein Journal of Organic Chemistry standards, including raw data deposition in supplementary materials .
- Data Validation : Use certified reference materials (e.g., NIST SRM 936a) for instrument calibration and method validation .
- Conflict Resolution : Apply PICOT frameworks to structure research questions, ensuring alignment between population, intervention, and outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
